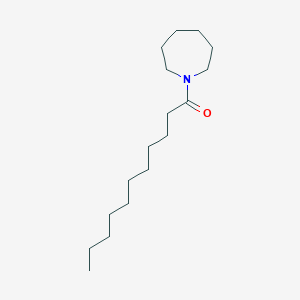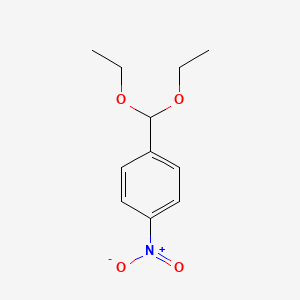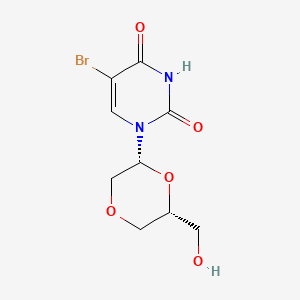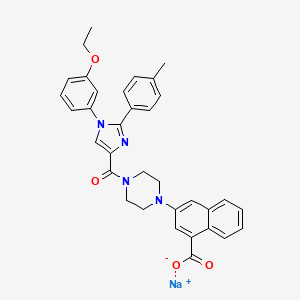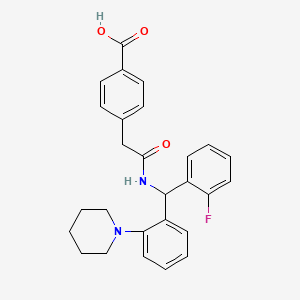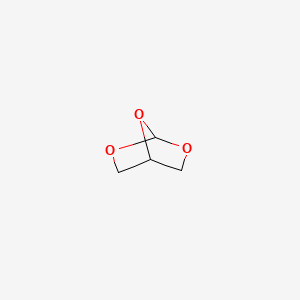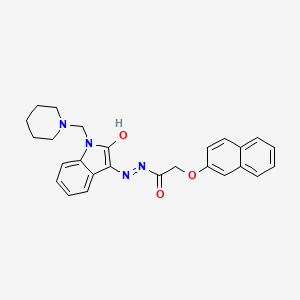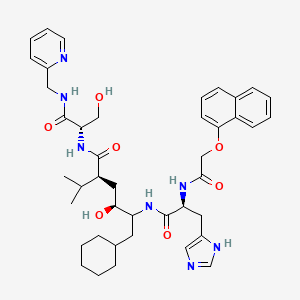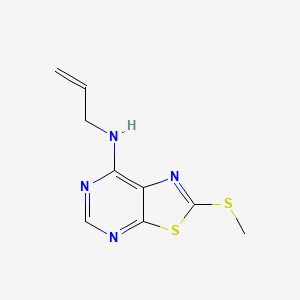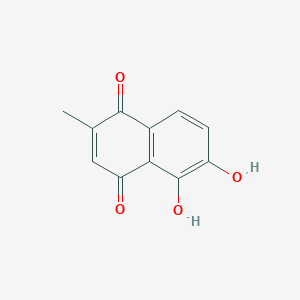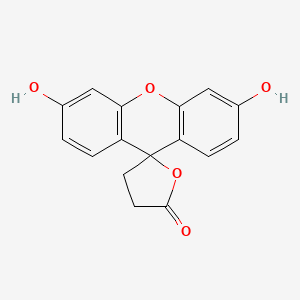
Spiro(furan-2(5H),9'-(9H)xanthen)-5-one, 3,4-dihydro-3',6'-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- is a complex organic compound known for its unique spiro structure, which involves a furan ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate furan and xanthene derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 2’,7’-dichloro-3’,6’-dihydroxy-
- Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3’,6’-dimethoxy-
Uniqueness
Spiro(furan-2(5H),9’-(9H)xanthen)-5-one, 3,4-dihydro-3’,6’-dihydroxy- is unique due to its specific functional groups and spiro structure, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
510-51-0 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
3',6'-dihydroxyspiro[oxolane-5,9'-xanthene]-2-one |
InChI |
InChI=1S/C16H12O5/c17-9-1-3-11-13(7-9)20-14-8-10(18)2-4-12(14)16(11)6-5-15(19)21-16/h1-4,7-8,17-18H,5-6H2 |
InChI Key |
NVCAQTQOTOXMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



